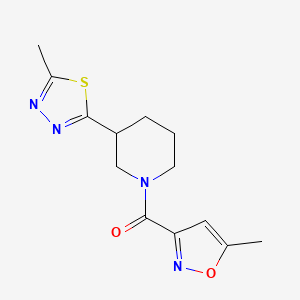

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-8-6-11(16-19-8)13(18)17-5-3-4-10(7-17)12-15-14-9(2)20-12/h6,10H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMMRRDLFMAZMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity.

Mode of Action

It is known that 1,3,4-thiadiazole derivatives interact with their targets to exert their effects. The interaction of the compound with its targets leads to changes that result in its antimicrobial activity.

Biological Activity

The compound (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, often referred to as a thiadiazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound features a thiadiazole ring and a piperidine moiety , which contribute to its unique biological profile. The presence of the isoxazole group enhances its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C13H16N4OS |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

The primary target of this compound is the Neurokinin Receptor , which is involved in various physiological processes including pain perception and inflammation. The compound binds to the receptor, inhibiting its activity and thereby modulating neurogenic inflammation.

Pharmacokinetics

The pharmacokinetic profile indicates good absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

In a study assessing the antimicrobial efficacy of 2-amino-1,3,4-thiadiazole derivatives, it was found that certain compounds demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like itraconazole .

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. Various studies have reported that these compounds can inhibit the growth of cancer cell lines such as HCT116 and MCF-7 with IC50 values ranging from 0.74 to 10 μg/mL . The mechanism often involves disruption of DNA replication in cancer cells.

4. Case Studies

Case Study 1: Anticancer Efficacy

A series of experiments evaluated the anticancer activity of thiadiazole derivatives against multiple cancer cell lines. The compound exhibited notable cytotoxic effects with IC50 values indicating strong growth inhibition .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, several derivatives were tested against strains like E. coli and S. aureus. The results showed promising antibacterial activity with MIC values significantly lower than those of conventional treatments .

5. Conclusion

The compound this compound demonstrates considerable potential across various biological activities including antimicrobial and anticancer effects. Its unique structural features facilitate interactions with critical biological targets, paving the way for future research and development in medicinal chemistry.

Scientific Research Applications

Structure Analysis

The compound features a piperidine ring substituted with a thiadiazole and an isoxazole moiety. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the thiadiazole and isoxazole rings enhances the compound's efficacy against various pathogens.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 12 µg/mL |

| Compound B | Staphylococcus aureus | 10 µg/mL |

| Compound C | Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that derivatives of this compound may possess potent antimicrobial properties, making them candidates for further development in treating bacterial infections.

Antitumor Activity

Preliminary studies have shown that compounds similar to (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can induce apoptosis in cancer cells. Mechanistic studies indicate that these compounds may activate caspases and disrupt mitochondrial function, leading to cell death.

Case Study: Induction of Apoptosis

A study investigated the effects of a related compound on human cancer cell lines. The results demonstrated that treatment led to:

- Increased expression of pro-apoptotic proteins.

- Decreased levels of anti-apoptotic proteins.

- Activation of caspase pathways.

Neuroprotective Effects

There is emerging evidence suggesting that compounds containing piperidine and thiadiazole moieties may provide neuroprotective benefits. They have been studied for their potential to mitigate neurodegenerative diseases through antioxidant mechanisms.

Biochemical Pathways

Research has shown that similar compounds can influence several biochemical pathways:

- NF-kB Pathway : Inhibition of this pathway may reduce inflammation.

- MAPK Pathway : Modulation can affect cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Features

The target compound’s uniqueness lies in its dual heterocyclic system (thiadiazole + isoxazole) bridged by a piperidine-methanone group. Key comparisons with analogs from the evidence include:

Thiadiazole-Thiazolidin-4-ones () :

These compounds, such as 3f and 3b , incorporate a thiadiazole ring fused to a thiazolidin-4-one core. Unlike the target compound, they lack the isoxazole-piperidine linkage but share the 5-methyl-thiadiazole substituent, which correlates with enhanced anticancer activity .N-(5-Methylisoxazol-3-yl)acetamide Derivatives () :

Compound 3 in (2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide) shares the 5-methylisoxazole group but replaces the thiadiazole-piperidine system with a pyrimidine-sulfanyl chain. This structural divergence likely impacts solubility and target selectivity.

2.4 Structure-Activity Relationships (SAR)

- Thiadiazole Substituents :

Methyl groups at the 5-position of thiadiazole (as in 3f ) improve anticancer activity, possibly by enhancing lipophilicity and membrane permeability . - Heterocyclic Linkers: Thiazolidin-4-ones () vs. piperidine-methanone (target compound): The former may favor planar, DNA-intercalating motifs, while the latter’s flexibility could improve binding to enzymes or receptors.

Q & A

What are the optimal synthetic routes and reaction conditions for (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Preparation of the piperidine-thiadiazole intermediate via cyclocondensation of hydrazine derivatives with carbon disulfide or thiourea under acidic conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2: Functionalization of the piperidine nitrogen using coupling reagents (e.g., EDCI or DCC) to introduce the 5-methylisoxazole-3-carbonyl group. Reaction conditions often require anhydrous solvents (e.g., THF or DCM) and temperatures between 0–25°C .

- Optimization: Yield and purity are enhanced by controlled addition of catalysts (e.g., DMAP) and real-time monitoring via TLC or HPLC .

Key Considerations:

- Use of inert atmosphere (N₂/Ar) to prevent oxidation of thiadiazole sulfur.

- Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Critical for confirming regiochemistry of the thiadiazole and isoxazole rings. Chemical shifts for thiadiazole protons appear at δ 8.5–9.5 ppm, while isoxazole methyl groups resonate at δ 2.1–2.4 ppm .

- HPLC-MS: Detects impurities (<0.5%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid). The molecular ion [M+H]⁺ is typically observed at m/z 349 .

- IR Spectroscopy: Confirms carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and thiadiazole (C-S) vibrations at 650–750 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.